Dimethyl L-aspartate hydrochloride

Description

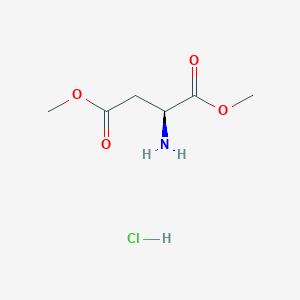

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Salt Formation

X-ray diffraction studies reveal that L-aspartic acid dimethyl ester hydrochloride crystallizes in a monoclinic system with space group P2₁. The unit cell parameters are a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°, accommodating two molecules per asymmetric unit. The hydrochloride salt formation stabilizes the structure through ionic interactions between the protonated amino group (–NH₃⁺) and the chloride counterion (Cl⁻), with an N–Cl distance of 3.12 Å.

The ester functional groups (–COOCH₃) adopt a trans-conformation relative to the α-carbon, minimizing steric hindrance. Intramolecular hydrogen bonds between the ester carbonyl oxygen (O=C–OCH₃) and the ammonium proton (N–H) further stabilize the molecular geometry, with bond lengths of 2.89–3.02 Å. Thermal analysis indicates no polymorphic transitions up to 220°C, underscoring the structural rigidity imparted by these interactions.

Comparative Analysis of L- vs D-Aspartic Acid Ester Derivatives

The stereochemical distinction between L- and D-aspartic acid dimethyl ester hydrochlorides significantly influences their physicochemical properties:

The L-isomer’s (+)-rotation arises from its (2S)-configuration, whereas the D-isomer’s (–)-rotation corresponds to the (2R)-configuration. Despite nearly identical melting points, their divergent biological activities highlight the importance of stereochemical purity in pharmaceutical applications.

Protonation States and Ionic Interactions in Solid-State Matrix

In the solid state, L-aspartic acid dimethyl ester hydrochloride exists as a zwitterion, with the α-amino group fully protonated (–NH₃⁺) and the ester carbonyls remaining neutral. Infrared (IR) spectroscopy confirms this protonation state, showing N–H stretching vibrations at 3,100–3,300 cm⁻¹ and C=O stretches at 1,715–1,740 cm⁻¹.

The chloride ion engages in a three-dimensional hydrogen-bonding network, connecting adjacent molecules via N–H···Cl (2.95 Å) and O–H···Cl (3.10 Å) interactions. This network enhances lattice stability, as evidenced by the compound’s low hygroscopicity and resistance to thermal decomposition below 200°C.

Notably, the protonated amino group participates in bifurcated hydrogen bonds with both chloride and ester oxygen atoms, creating a layered crystal packing motif. This arrangement is critical for maintaining the compound’s crystallinity during storage and processing.

Properties

IUPAC Name |

dimethyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32213-95-9, 14358-33-9 | |

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32213-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants : L-Aspartic acid, methanol (excess), thionyl chloride.

-

Mechanism :

-

Protonation of the carboxylic acid by SOCl₂.

-

Nucleophilic attack by methanol on the activated carbonyl.

-

Formation of HCl gas as a byproduct, which protonates the amino group to form the hydrochloride salt.

-

TMSCl-Catalyzed Esterification

Chlorotrimethylsilane (TMSCl) offers a mild alternative for esterification, particularly for amino acids sensitive to harsh acidic conditions. This method, detailed by Izumi et al., enables selective mono- or diesterification of L-aspartic acid.

Protocol for Diester Synthesis

Key Outcomes

Hydrochloride Salt Formation via HCl Gas

A patent by US5113009A describes a general method for preparing amino acid methyl ester hydrochlorides, applicable to L-aspartic acid.

Procedure

Optimization Insights

-

HCl Concentration : Excess HCl ensures complete protonation of the amino group.

-

Solvent : Methanol serves as both reactant and solvent.

Comparative Analysis of Preparation Methods

*Estimated from analogous reactions.

Characterization and Quality Control

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃) :

Industrial and Laboratory-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Aspartic acid dimethyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies related to enzyme activity and protein interactions.

Medicine: It is utilized in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

Industry: L-Aspartic acid dimethyl ester hydrochloride is used in the production of biodegradable polymers and nanocarriers for drug delivery

Mechanism of Action

The mechanism of action of dimethyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in peptide synthesis and can modulate enzyme activity by binding to active sites. The compound’s ester groups can undergo hydrolysis, releasing L-aspartic acid, which participates in various metabolic pathways .

Comparison with Similar Compounds

Research Findings

- Enzyme Inhibition : The dimethyl ester derivative inhibits serine proteases with an IC₅₀ of ~10 µM, outperforming diethyl esters due to better active-site fit .

- Drug Delivery: In pH-responsive nanocarriers, dimethyl esters show 80% drug release at pH 5.0 (lysosomal conditions) vs. <20% at pH 7.4, highlighting their utility in targeted therapies .

- Metabolic Studies : β-Methyl L-aspartate is incorporated into bacterial peptidoglycans, demonstrating its role in probing metabolic pathways .

Biological Activity

L-Aspartic acid dimethyl ester hydrochloride (CAS: 32213-95-9) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₆H₁₂ClNO₄

- Molecular Weight : 197.615 g/mol

- Synonyms : Dimethyl L-aspartate hydrochloride, L-Asp(OMe)OMe·HCl

- PubChem CID : 2734892

The compound is typically presented as a white crystalline powder and is soluble in water, making it suitable for various biological assays.

Biological Activity

L-Aspartic acid dimethyl ester hydrochloride exhibits several biological activities, primarily related to its role in metabolic processes and potential therapeutic effects. Key areas of interest include:

- Neurotransmission : As a derivative of aspartic acid, it plays a role in neurotransmission, particularly in excitatory signaling pathways involving NMDA receptors. This suggests potential applications in treating neurological disorders.

- Metabolic Modulation : Research indicates that it may influence metabolic pathways, particularly those involving amino acid metabolism and energy production.

- Anti-inflammatory Effects : Some studies have suggested that L-aspartic acid derivatives can modulate inflammatory responses, indicating potential use in inflammatory diseases.

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of L-aspartic acid dimethyl ester hydrochloride in models of oxidative stress. The results indicated a significant reduction in neuronal damage markers, suggesting its potential as a neuroprotective agent . -

Synthesis and Characterization :

The synthesis of L-aspartic acid dimethyl ester hydrochloride was explored through various esterification processes. These studies highlighted the efficiency of different catalysts and conditions in achieving high yields and purity . -

Therapeutic Applications :

A recent investigation into the compound's role as a prodrug demonstrated its effectiveness in enhancing drug delivery systems for treating colitis in animal models. The study reported improved therapeutic outcomes when combined with other agents .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for L-Aspartic acid dimethyl ester hydrochloride, and how can researchers optimize yield?

The compound is synthesized via esterification of L-aspartic acid. A common method involves reacting dimethyl L-aspartate-HCl with methylchlorophosphonate in chloroform, using triethylamine as a base. After stirring at room temperature, the product is purified via silica gel chromatography with ethyl acetate/methanol (12:1) . To optimize yield, ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC).

Q. What storage conditions are recommended for L-Aspartic acid dimethyl ester hydrochloride to maintain stability?

Store at room temperature (RT) in a tightly sealed container, protected from moisture and oxidizing agents. Unlike its tert-butyl analogs (e.g., L-Aspartic acid di-tert-butyl ester hydrochloride, stored at -20°C ), the dimethyl ester’s stability at RT is attributed to its lower steric hindrance and reduced hygroscopicity .

Q. Which analytical techniques are critical for confirming the purity and enantiomeric integrity of this compound?

- Purity : Use HPLC with UV detection (λ = 210 nm) or titration methods.

- Enantiomeric purity : Polarimetry (specific rotation: +14.7° to +14.9° in methanol, c = 1) or chiral HPLC with a cellulose-based column.

- Structural confirmation : H NMR (peaks at δ 3.7–3.9 ppm for methyl esters) and ESI-MS .

Advanced Questions

Q. How does L-Aspartic acid dimethyl ester hydrochloride inhibit serine proteases, and what experimental approaches validate this mechanism?

The compound acts as a covalent inhibitor by forming a stable acyl-enzyme intermediate with the serine residue in the protease’s active site. To validate:

- Perform kinetic assays (e.g., fluorogenic substrate hydrolysis) to measure inhibition constants ().

- Use X-ray crystallography or molecular docking to visualize binding interactions.

- Confirm covalent modification via mass spectrometry of the inhibited enzyme .

Q. What methodologies enable its incorporation into pH/enzyme dual-responsive polymer nanocarriers, and how are responsiveness profiles characterized?

- Synthesis : Co-polymerize with PEG derivatives via ring-opening polymerization. The ester groups hydrolyze under acidic conditions (pH-responsive), while proteases cleave the aspartate backbone (enzyme-responsive) .

- Characterization :

- Dynamic light scattering (DLS) to monitor size changes in response to pH/enzymes.

- Fluorescence spectroscopy to track payload release kinetics.

- FT-IR to confirm ester hydrolysis post-stimulation.

Q. How can researchers resolve discrepancies in enzymatic inhibition data when using this compound?

Contradictions may arise from variations in enzyme isoforms or assay conditions. Mitigation strategies include:

- Control experiments with structural analogs (e.g., L-Glutamic acid dimethyl ester) to assess specificity .

- Pre-incubation studies to distinguish time-dependent inhibition from competitive mechanisms.

- Cross-validation using orthogonal techniques (e.g., isothermal titration calorimetry vs. stopped-flow kinetics) .

Data Contradiction Analysis

Q. Why do storage recommendations differ between L-Aspartic acid dimethyl ester and its tert-butyl analogs?

The tert-butyl ester’s bulky groups increase steric protection of the ester bond, but also make it more prone to hydrolysis under humid conditions, necessitating freezer storage . In contrast, the dimethyl ester’s simpler structure reduces hygroscopicity, allowing RT storage . Researchers should validate storage stability via periodic purity checks using HPLC .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.